Olcegepant, also known by its developmental code BIBN4096BS, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. [, , , ] This receptor plays a crucial role in the mediation of neurogenic inflammatory pain, making olcegepant a valuable tool in investigating pain pathways, particularly those involved in migraine. [, , , , , , , ] While initially investigated as a potential treatment for acute migraine attacks, olcegepant has found extensive use in preclinical research to elucidate the role of CGRP in various physiological and pathological processes. [, , , , , , , , , ]
Applications
Migraine Models: Olcegepant has been instrumental in validating various animal models of migraine by demonstrating its effectiveness in reversing or preventing migraine-like symptoms. [, , , , , , , , , , , ] This includes models utilizing nitric oxide donors like glyceryl trinitrate (GTN) and models employing CGRP administration. [, , , , , , ] It has been used to assess the role of CGRP in different aspects of migraine, including headache pain, cutaneous allodynia, and light aversion. [, , , , , , ]
Investigating CGRP Mechanisms: Research utilizing olcegepant has contributed to a deeper understanding of the role of CGRP signaling in both peripheral and central nervous system structures involved in pain processing. [, , , , , , , ] Studies have examined its effects on trigeminal ganglia, trigeminal nucleus caudalis, thalamus, and periaqueductal gray, demonstrating the widespread influence of CGRP in nociceptive transmission. [, , , , , , ]
Evaluating Sex Differences in Pain: Olcegepant has been used in preclinical studies exploring potential sex differences in pain pathways. [, ] Research indicates a more pronounced effect of CGRP receptor antagonists in female rodents, suggesting a greater contribution of CGRP to pain modulation in females. [, ] These findings have significant implications for understanding sex disparities in chronic pain conditions.
Exploring Novel Treatment Strategies: The efficacy of olcegepant in various pain models has provided a rationale for investigating CGRP receptor antagonism as a potential therapeutic target for other pain conditions beyond migraine. [, ] This includes exploring its potential in neuropathic pain, inflammatory pain, and pain associated with multiple sclerosis. [, ]
Future Directions
Investigating Signal Specificity: The observation that olcegepant exhibits different potencies in blocking specific CGRP-mediated signaling pathways warrants further investigation. [] Understanding these signal-specific effects could lead to the development of more targeted CGRP receptor antagonists.
Related Compounds
Telcagepant (MK-0974)
Compound Description: Telcagepant is a potent, orally bioavailable, non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. It works by blocking the CGRP receptor, which is involved in transmitting pain signals in migraine. []
Rimegepant (BMS-927711)
Compound Description: Rimegepant is an orally administered small molecule antagonist of the CGRP receptor. [, ] It is used for both the acute treatment and prevention of migraine. []
Relevance: Rimegepant, similar to Olcegepant, targets the CGRP receptor and has been investigated for its efficacy in treating migraine. [] Both are small molecule antagonists, although their chemical structures differ. [] Rimegepant, unlike Olcegepant, has been successfully developed as an orally available medication. []
Ubrogepant
Compound Description: Ubrogepant is a small molecule CGRP receptor antagonist approved by the FDA for the acute treatment of migraine. [, ]
Relevance: Ubrogepant shares a similar mechanism of action with Olcegepant, both targeting the CGRP receptor to treat migraine. [, ] They differ in their chemical structures and Ubrogepant is administered orally, while Olcegepant was investigated as an intravenous therapy. []
BI 44370
Compound Description: BI 44370 is a CGRP receptor antagonist investigated for its potential in treating acute migraine. []
Relevance: Similar to Olcegepant, BI 44370 targets the CGRP receptor for migraine treatment. [] While the specific chemical structures aren't detailed in the provided research, both compounds belong to the class of CGRP antagonists. []
MK-3207
Compound Description: MK-3207 is a CGRP receptor antagonist investigated for its therapeutic potential in managing acute migraine. []
Relevance: Like Olcegepant, MK-3207 acts by antagonizing the CGRP receptor. [] While specific structural details are limited in the provided papers, both are classified as CGRP receptor antagonists, suggesting structural similarities within their pharmacophores. []
Sumatriptan
Compound Description: Sumatriptan is a medication that belongs to the triptan class of drugs, specifically a 5-HT1B/1D/1F receptor agonist. [, ] It is commonly used to treat migraine headaches. [, ]
Relevance: Sumatriptan and Olcegepant both demonstrate efficacy in treating migraine but through different mechanisms. [, ] Sumatriptan primarily acts as a 5-HT1B/1D/1F receptor agonist, influencing serotonin pathways, whereas Olcegepant directly targets the CGRP receptor. [, ] Notably, research indicates that combining these drugs does not result in an additive effect in a mouse model of migraine. []
ALD405
Compound Description: ALD405 is a humanized monoclonal antibody that specifically targets CGRP. [, ] It is being investigated as a potential treatment for migraine. [, ]
AMG 334 (Erenumab)
Compound Description: Erenumab is a human IgG antibody that specifically binds to the canonical CGRP receptor. [] It received FDA approval in May 2018 for migraine prevention. []
Relevance: Erenumab, similar to Olcegepant, targets the CGRP receptor but differs significantly in its structure and mechanism. [, ] Erenumab is a monoclonal antibody that binds to the receptor, while Olcegepant is a small molecule antagonist. [, ] Both demonstrate efficacy in treating migraine, but Erenumab is specifically indicated for migraine prevention. [, ]
Zavegepant
Compound Description: Zavegepant is a small molecule antagonist of the CGRP receptor. []
Relevance: Zavegepant is similar to Olcegepant in its mechanism of action, targeting the CGRP receptor. [] The provided research compares their potency in different human blood vessels, suggesting subtle differences in their binding kinetics and potential for side effects. []
Atogepant
Compound Description: Atogepant is a small molecule antagonist of the CGRP receptor. []
Relevance: Atogepant, like Olcegepant, acts as a CGRP receptor antagonist, indicating a shared mechanism of action in targeting migraine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Olcegepant hydrochloride is the first potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor with IC50 of 0.03 nM and with a Ki of 14.4 pM for human CGRP.
KP1339 is a ruthenium coordination entity that is the sodium salt of tetrachloro[bis(1H-indazole)]ruthenate(III). It is a anticancer drug in clinical development for the treatment of solid tumours. It has a role as an antineoplastic agent and an apoptosis inducer. Ruthenium-based Transferrin Targeting Agent NKP-1339 is a ruthenium-containing cancer agent targeting transferrin with potential antineoplastic activity. Upon intravenous administration, NKP-1339 (Ru3+) binds to transferrin (Tf) and is taken up via Tf receptors (TfR), which are overexpressed on cancer cells. Once inside the cell, NKP-1339 is released from Tf and is reduced, within the acidic environment of the endosomes, to its active form NKP-119 (Ru2+). In turn, the active form induces a redox reaction, thereby leading to the formation of reactive oxygen species (ROS) which inhibits GRP78 and SOD, endoplasmic reticulum-stress modulating molecules as well as BAG4 and ERK, program cell death regulating molecules. This eventually induces caspase-dependent apoptosis.
NKP-2235, also known as IT-235, is a first-in-class orally available gallium-based anticaner small molecule that targets the endoplasmic reticulum with a unique pattern of cytotoxicity. NKP-2235 IND has been cleared and a Phase I trial will be initiated shortly. NKP-2235 were discovered by Professor Bernhard Keppler, University of Vienna, Austria.
NKTR-105 is a novel form of docetaxel that was developed using Nektar's advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company's second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy. (Sourced from http://ir.nektar.com/releasedetail.cfm?releaseid=378943)
Selective adenylyl cyclase 5 inhibitor (IC50 values are 8, 132 and 1700 μM for AC5, AC3 and AC2 respectively). Cell-permeable. Non-competitive with ATP and forskolin. Regulates AC catalytic activity in heart and lung tissues ex vivo. NKY80 is a inhibitor of adenylyl cyclase (AC). NKY80 exhibits greater affinity for AC5 over AC3 and AC2 (IC50 values are 8.3 μM, 132 μM and 1.7 mM respectively).